N-(3-Oxobutanoyl)pyridine-3-carboxamide
Description
Structure
3D Structure
Properties
CAS No. |
82437-56-7 |
|---|---|
Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
N-(3-oxobutanoyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C10H10N2O3/c1-7(13)5-9(14)12-10(15)8-3-2-4-11-6-8/h2-4,6H,5H2,1H3,(H,12,14,15) |
InChI Key |
YBZDRLFXIIUAQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)NC(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for N 3 Oxobutanoyl Pyridine 3 Carboxamide and Its Derivatives
Direct Synthesis Strategies for N-(3-Oxobutanoyl)pyridine-3-carboxamide
Direct synthesis focuses on the formation of the this compound molecule by creating the crucial amide bond linking the pyridine (B92270) and 3-oxobutanoyl moieties.
A primary method for synthesizing N-pyridyl-3-oxobutanamides involves the acylation of an aminopyridine precursor. A common approach is the direct condensation of an aminopyridine with a β-ketoester, such as ethyl acetoacetate (B1235776). For instance, the synthesis of the isomeric N-(3-Oxobutanoyl)pyridine-2-carboxamide is achieved by fusing 2-aminopyridine (B139424) with ethyl acetoacetate at elevated temperatures without a solvent. raco.catraco.catresearchcommons.orgresearch-nexus.net The reaction proceeds by nucleophilic attack of the amino group on the ester carbonyl of ethyl acetoacetate, followed by the elimination of ethanol.
The reaction conditions, particularly the duration, can influence the final product. A shorter reaction time of two hours yields the desired N-2-pyridyl-3-oxobutanamide. raco.catraco.cat However, extending the reaction time can lead to subsequent intramolecular cyclization, forming a pyridopyridone derivative. raco.catraco.catresearch-nexus.net This highlights the sensitivity of the reaction outcome to the specific conditions employed.
| Reactants | Conditions | Product | Yield |
| 2-Aminopyridine, Ethyl acetoacetate | Fusion at 130°C, 2 hrs | N-2-pyridyl-3-oxobutanamide | 60% |
This table illustrates the synthesis of an isomer of the target compound, demonstrating a general synthetic strategy.
3-Oxobutanamide scaffolds are versatile intermediates for the synthesis of various heterocyclic systems, including pyridine derivatives. researchgate.netresearchgate.net The active methylene (B1212753) group within the 3-oxobutanamide structure is reactive towards both nucleophilic and electrophilic attack, enabling a wide range of cyclization reactions. researchgate.net
One established strategy involves the reaction of a substituted 3-oxobutanamide, such as N-(4-hydroxyphenyl)-3-oxobutanamide, with reagents like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a base like piperidine. researchgate.net This condensation reaction leads to the formation of highly functionalized pyridinone analogues. researchgate.net Similarly, reacting 3-oxobutanamides with arylidenecyanothioacetamide can furnish pyridinethione derivatives. researchgate.net These methods demonstrate how a pre-formed 3-oxobutanamide core can be elaborated to construct the pyridine ring itself, offering an alternative route to complex pyridine carboxamides.
Approaches to Structurally Related Pyridine Carboxamide Analogs and Fused Systems
The N-pyridyl-3-oxobutanamide scaffold serves as a valuable building block for synthesizing more complex molecules, including analogs with modified heterocyclic cores and fused-ring systems.
The Biginelli reaction is a classic multi-component condensation that provides access to 3,4-dihydropyrimidin-2(1H)-ones and their derivatives. wikipedia.orgorganicreactions.org Traditionally, the reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea. wikipedia.orgbiomedres.usillinois.edu The scope of this reaction has been expanded by varying the three core components. organicreactions.org
To generate tetrahydropyrimidine-based pyridine carboxamides, a 3-ketoamide, such as N-pyridyl-3-oxobutanamide, can be used as the β-dicarbonyl component in place of the typical β-ketoester. researchgate.net This modified approach allows for the direct incorporation of the pyridine carboxamide moiety into the resulting dihydropyrimidine (B8664642) ring structure. This strategy provides a convergent and efficient route to a class of compounds that combines the structural features of both pyridine carboxamides and dihydropyrimidines.
The N-pyridyl-3-oxobutanamide structure is a versatile precursor for a variety of heterocyclic transformations, leading to dihydropyridines and fused pyridine systems. researchcommons.orgresearchgate.net The reactivity of the β-ketoamide portion of the molecule is key to these synthetic routes.
For example, N-2-pyridyl-3-oxobutanamide reacts with various arylidenemalononitriles in a Michael addition-cyclization cascade to produce highly substituted dihydropyridine (B1217469) derivatives. raco.catraco.cat The reaction is believed to proceed through an intermediate Michael adduct which then cyclizes and tautomerizes to yield the stable dihydropyridine product. raco.cat
Furthermore, the scaffold can be used to construct fused heterocyclic systems. When N-2-pyridyl-3-oxobutanamide is first cyclized to its corresponding pyridopyridone derivative, it can then be reacted with benzoylisothiocyanate to form a thiourea (B124793) derivative. raco.catresearchcommons.org Subsequent acid-catalyzed cyclization of this intermediate affords pyridopyrimidinethione derivatives, demonstrating a pathway to complex fused systems. raco.catresearchcommons.org
| Starting Material | Reagents | Product Type |
| N-2-pyridyl-3-oxobutanamide | Arylidenemalononitriles | Dihydropyridine |
| Pyridopyridone (from N-2-pyridyl-3-oxobutanamide) | Benzoylisothiocyanate, then H₂SO₄ | Pyridopyrimidinethione |
| Pyridopyridone (from N-2-pyridyl-3-oxobutanamide) | Arylidenemalononitriles | 4H-Pyran |
| Pyridopyridone (from N-2-pyridyl-3-oxobutanamide) | Aryl diazonium salts | Azo derivative |
This table summarizes various transformations of N-2-pyridyl-3-oxobutanamide and its cyclized derivative into more complex heterocyclic structures. raco.catresearchcommons.org
Isonicotinohydrazide (isoniazid), the hydrazide derivative of pyridine-4-carboxylic acid, serves as a useful starting point for the synthesis of various pyridine carboxamide analogs. rsc.org A modern synthetic method involves the generation of pyridine acyl radicals from pyridine carbohydrazides. rsc.org
This transformation can be achieved through a tert-butyl hydroperoxide (TBHP)-mediated denitrogenation of the corresponding carbohydrazide. rsc.org The resulting acyl radical is a reactive intermediate that can then be coupled with a variety of nucleophiles. Reaction of these in situ-generated radicals with primary, secondary, or tertiary amines yields the corresponding pyridine carboxamides in good yields. rsc.org This metal-free approach, often conducted in water, offers a versatile and functional-group-tolerant method for producing a wide range of pyridine-4-carboxamide derivatives from an isonicotinohydrazide scaffold. rsc.org
Generation of Spirothiazolidinone Derivatives Incorporating Nicotinohydrazide Moieties
The synthesis of spirothiazolidinone derivatives is a significant area of research due to their wide range of biological activities. A common and efficient method for their preparation is the one-pot, three-component reaction involving a hydrazide, a cyclic ketone, and a mercaptoalkanoic acid. nih.gov This approach offers the advantages of procedural simplicity, high atom economy, and the ability to generate molecular diversity.
In the context of incorporating nicotinohydrazide moieties, a plausible synthetic route involves the condensation of nicotinohydrazide, a suitable cyclic ketone (such as cyclohexanone (B45756) or a substituted variant), and thioglycolic acid. This reaction is typically carried out in a solvent like toluene (B28343) with azeotropic removal of water using a Dean-Stark apparatus to drive the reaction to completion. nih.gov
The proposed mechanism for this transformation begins with the reaction of nicotinohydrazide with the cyclic ketone to form a hydrazone intermediate. Subsequently, the thiol group of thioglycolic acid attacks the imine carbon of the hydrazone. This is followed by an intramolecular cyclization via nucleophilic attack of the secondary amine on the carboxylic acid group, leading to the formation of the spirothiazolidinone ring system.
While direct literature precedence for the use of nicotinohydrazide in this specific multicomponent reaction to form spirothiazolidinones is not extensively documented, the reaction is well-established for a variety of other hydrazides. nih.gov The reactivity of nicotinohydrazide is such that it is expected to participate readily in this transformation, providing a viable pathway to novel spiro compounds bearing a nicotinoyl group.
Table 1: Components for the Synthesis of Spirothiazolidinone Derivatives
| Component | Role | Example |
| Hydrazide | Provides the N-N backbone and incorporates the desired substituent. | Nicotinohydrazide |
| Cyclic Ketone | Forms the spirocyclic junction. | Cyclohexanone |
| Mercaptoalkanoic Acid | Provides the sulfur and part of the thiazolidinone ring. | Thioglycolic acid wikipedia.org |
Synthesis of Pyridinethione and Thienopyridine Derivatives from Pyridine-2(1H)-thione Analogues
Pyridine-2(1H)-thione and its derivatives are versatile synthons for the construction of various fused heterocyclic systems, notably thienopyridines. The synthesis of pyridinethione derivatives often begins with multicomponent reactions. For instance, the reaction of an enamine with cyanothioacetamide can yield a pyridinethione.
Once formed, these pyridine-2(1H)-thione analogues can undergo a variety of transformations to yield thienopyridine derivatives. A common strategy involves the S-alkylation of the pyridinethione with an α-halocarbonyl compound, followed by an intramolecular cyclization. This Thorpe-Ziegler type cyclization typically occurs in the presence of a base, such as sodium ethoxide, and leads to the formation of a thieno[2,3-b]pyridine (B153569) ring system.
For example, a 3-cyanopyridine-2(1H)-thione can be reacted with chloroacetamide in the presence of sodium ethoxide to yield a 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) derivative. The reaction proceeds through the initial formation of a 2-(carbamoylmethylthio)pyridine intermediate, which then undergoes intramolecular cyclization.
The versatility of this approach allows for the introduction of a wide range of substituents on both the pyridine and the newly formed thiophene (B33073) rings, depending on the choice of starting materials and alkylating agents. This modularity is highly valuable for the generation of libraries of thienopyridine derivatives for biological screening.
Green Chemistry Approaches in N-Heterocyclic Compound Synthesis Relevant to Pyridine Carboxamides
The principles of green chemistry are increasingly being applied to the synthesis of N-heterocyclic compounds, including pyridine carboxamides, to minimize environmental impact and improve efficiency. Key green chemistry approaches relevant to this area include the use of alternative energy sources, greener solvents, and the development of multicomponent reactions.
Microwave-assisted synthesis, for example, has emerged as a powerful tool for accelerating organic reactions. It often leads to significantly reduced reaction times, higher yields, and improved product purity compared to conventional heating methods. The synthesis of various heterocyclic compounds, including those with a pyridine core, has been successfully achieved under microwave irradiation.
The use of environmentally benign solvents is another cornerstone of green chemistry. Water, ethanol, and ionic liquids are increasingly being used as alternatives to volatile and hazardous organic solvents. For the synthesis of pyridine carboxamides, reactions in aqueous media or under solvent-free conditions are highly desirable.
Multicomponent reactions (MCRs) are inherently green as they combine three or more reactants in a single step, reducing the number of synthetic operations, minimizing waste, and increasing atom economy. The development of novel MCRs for the synthesis of pyridine carboxamide derivatives is an active area of research.
Table 2: Comparison of Green and Conventional Synthesis Approaches
| Feature | Conventional Synthesis | Green Synthesis |
| Energy Source | Oil baths, heating mantles | Microwave irradiation, ultrasound |
| Solvents | Volatile organic compounds (VOCs) | Water, ethanol, ionic liquids, solvent-free |
| Reaction Steps | Often multi-step with isolation of intermediates | One-pot, multicomponent reactions |
| Waste Generation | Higher | Lower |
| Reaction Time | Longer | Shorter |
Advanced Synthetic Techniques and Reaction Conditions
The synthesis of this compound and its derivatives benefits from the application of advanced synthetic techniques and carefully optimized reaction conditions to enhance yield, purity, and efficiency.
Microwave-Assisted Synthesis Protocols for Heterocyclic Compounds
Microwave-assisted organic synthesis (MAOS) has become a valuable technique for the rapid and efficient synthesis of a wide array of heterocyclic compounds. The primary advantage of microwave heating is its ability to rapidly heat the reaction mixture directly and uniformly, leading to a significant reduction in reaction times, often from hours to minutes. This can also lead to higher yields and cleaner reaction profiles with fewer byproducts.
In the context of pyridine-containing heterocycles, microwave irradiation can be effectively employed in various reaction types, including cyclocondensations, multicomponent reactions, and metal-catalyzed cross-coupling reactions. For instance, the synthesis of fused pyridine systems can be accelerated under microwave conditions. The precise control over temperature and pressure in modern microwave reactors allows for the safe and reproducible synthesis of complex heterocyclic structures.
Catalyst Systems in Pyridine Carboxamide Synthesis
The formation of the amide bond in pyridine carboxamides can be facilitated by various catalytic systems, with transition metal catalysis being particularly prominent. Palladium and ruthenium-based catalysts have shown significant utility in this area.
Palladium-catalyzed carbonylation reactions are a powerful method for the synthesis of carboxamides from aryl or heteroaryl halides. In this approach, a palladium catalyst, in the presence of carbon monoxide and an amine, facilitates the formation of the amide bond. The choice of ligands for the palladium catalyst is crucial for achieving high efficiency and selectivity. For example, the use of phosphine (B1218219) ligands can significantly improve the yield of intramolecular C-H arylation reactions to form fused heterocyclic systems from pyridine carboxamides. nih.gov
Ruthenium complexes have also been developed as efficient catalysts for amide synthesis. These catalysts can promote the redox-neutral synthesis of amides from alcohols and nitriles, offering a highly atom-economical route. nih.gov Ruthenium catalysts are also effective in the rearrangement of aldoximes to amides. rsc.org The development of well-defined ruthenium pincer complexes has further expanded the scope of these transformations.
Table 3: Catalyst Systems for Pyridine Carboxamide Synthesis
| Catalyst System | Reaction Type | Key Features |
| Palladium(II) acetate (B1210297) with phosphine ligands | C-H arylation, Carbonylation | Efficient for constructing fused ring systems and direct carboxamide formation. nih.gov |
| Ruthenium pincer complexes | Amide synthesis from alcohols and nitriles | High atom economy, redox-neutral conditions. nih.gov |
| Terpyridine Ruthenium complexes | One-pot conversion of aldehydes to amides | Efficient rearrangement of in-situ formed aldoximes. rsc.org |
Multi-step Process Design and Optimization
The industrial production of complex molecules like derivatives of this compound often involves multi-step synthetic sequences. The design and optimization of these processes are critical for ensuring economic viability, scalability, and sustainability.
The goal of process design and optimization is not only to maximize the yield of the final product but also to minimize the environmental impact, reduce costs, and ensure the process is robust and scalable.
Structural Characterization and Elucidation of N 3 Oxobutanoyl Pyridine 3 Carboxamide Compounds
Spectroscopic Analysis for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information about the carbon-hydrogen framework of N-(3-Oxobutanoyl)pyridine-3-carboxamide.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the methylene (B1212753) group, the methyl group, and the amide proton. The chemical shifts are influenced by the electronic environment of each proton. For instance, the protons on the aromatic pyridine ring would appear at a lower field (higher ppm) compared to the aliphatic protons of the butanoyl chain.
Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Pyridine H | 8.5 - 9.2 | Multiplet | 7 - 8 |
| Amide NH | 7.9 - 8.5 | Singlet (broad) | N/A |
| Methylene (-CH₂-) | 3.5 - 4.0 | Singlet | N/A |
| Methyl (-CH₃) | 2.2 - 2.5 | Singlet | N/A |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule. Each unique carbon atom gives a distinct signal. For this compound, signals are expected for the carbonyl carbons of the amide and ketone, the carbons of the pyridine ring, the methylene carbon, and the methyl carbon. The chemical shifts of the carbonyl carbons are characteristically found at the downfield end of the spectrum.
Interactive Data Table: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Ketone Carbonyl (C=O) | 200 - 210 |
| Amide Carbonyl (C=O) | 165 - 175 |
| Pyridine Carbons | 120 - 155 |
| Methylene Carbon (-CH₂-) | 45 - 55 |
| Methyl Carbon (-CH₃) | 25 - 35 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond of the amide, the C=O bonds of the ketone and amide, and the C-N bond, as well as vibrations associated with the aromatic pyridine ring. The presence and position of these bands provide strong evidence for the compound's structure.
Interactive Data Table: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| Amide N-H | 3200 - 3400 | Stretch |
| Aromatic C-H | 3000 - 3100 | Stretch |
| Aliphatic C-H | 2850 - 3000 | Stretch |
| Ketone C=O | 1700 - 1725 | Stretch |
| Amide C=O | 1650 - 1690 | Stretch |
| Aromatic C=C | 1400 - 1600 | Stretch |
| Amide C-N | 1200 - 1400 | Stretch |
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry can determine the exact molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For this compound, the molecular ion peak would confirm the molecular weight. Characteristic fragmentation patterns would likely involve cleavage of the amide bond and fragmentation of the butanoyl chain.
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Identity |
| [M]+ | 206.07 | Molecular Ion |
| [M - CH₃CO]+ | 163.06 | Loss of acetyl group |
| [Pyridine-C=O]+ | 106.02 | Pyridine carbonyl fragment |
Advanced Structural Analysis Techniques
While spectroscopic methods provide a wealth of structural information, advanced techniques can offer even more detailed insights into the three-dimensional structure and fragmentation behavior of this compound.
Interactive Data Table: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 98.5 |
| Volume (ų) | 1025 |
| Z | 4 |
Electron-Activated Dissociation (EAD) is a newer fragmentation technique in mass spectrometry that can provide complementary information to traditional collision-induced dissociation (CID). EAD involves the interaction of ions with low-energy electrons, leading to different fragmentation pathways. For a molecule like this compound, EAD could be particularly useful for analyzing the fragmentation of the pyridine ring. This technique can induce specific cleavages within the heterocyclic ring system, providing detailed information about its structure and substitution pattern that might not be accessible through other methods. raco.catrsc.org This can be especially valuable in distinguishing between isomers or in the detailed structural analysis of complex heterocyclic compounds. raco.cat
Chromatographic Methods for Compound Identity and Purity Confirmation (e.g., TLC, HPLC, GC-MS)
Chromatographic techniques are indispensable tools in synthetic chemistry for the separation, identification, and purity assessment of compounds. For a molecule such as this compound, a combination of chromatographic methods is employed to ensure the structural integrity and purity of the synthesized product. These methods leverage differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid, qualitative, and cost-effective method to monitor the progress of a chemical reaction, identify compounds by comparison with standards, and establish appropriate conditions for larger-scale separations using column chromatography. nih.govbjbms.org For pyridine carboxamide derivatives, TLC is routinely used to track the consumption of starting materials and the formation of the desired product. mdpi.commdpi.com
The stationary phase typically consists of a thin layer of silica gel coated on an aluminum or glass plate, often impregnated with a fluorescent indicator (F254). mdpi.comacs.orgresearchgate.net The separation is based on the compound's polarity, which dictates its affinity for the polar silica gel versus the less polar mobile phase. After eluting the plate with a suitable solvent system, the separated spots are visualized. Due to the aromatic nature of the pyridine ring, spots containing this compound can be readily detected under UV light at 254 nm. mdpi.comacs.org The position of a spot is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front.
Interactive Data Table: Typical TLC Parameters for Analysis of Pyridine Carboxamide Derivatives
| Parameter | Description | Typical Values/Conditions | Rationale/Interpretation |
| Stationary Phase | The solid adsorbent layer. | Silica gel 60 F254 on aluminum plates. mdpi.comacs.org | The polar silica gel interacts with polar functional groups of the analyte. The F254 indicator allows for visualization under UV light. |
| Mobile Phase | The solvent system that moves up the plate. | Mixtures like n-hexane/ethyl acetate (B1210297) (e.g., 70:30) mdpi.com or Chloroform/Methanol. mdpi.com | The polarity is adjusted to achieve optimal separation (Rf values between 0.2 and 0.8). Less polar compounds travel further up the plate (higher Rf). |
| Visualization | Method used to detect the separated spots. | UV light at 254 nm. acs.orgresearchgate.net | Aromatic compounds like this compound absorb UV light and appear as dark spots on the fluorescent background. |
| Retention Factor (Rf) | A ratio used to identify compounds. | Varies with the mobile phase. | A pure compound should ideally appear as a single spot. The Rf value can be compared to that of a known standard run on the same plate for identity confirmation. |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for determining the purity and quantifying the amount of a compound in a mixture. ptfarm.pl It offers high resolution, sensitivity, and reproducibility. For the analysis of pyridine carboxamide derivatives, reversed-phase HPLC (RP-HPLC) is the most common mode. asm.orgresearchgate.net
In RP-HPLC, the stationary phase is nonpolar (e.g., octadecylsilane, C18), while the mobile phase is a polar solvent mixture, such as acetonitrile and water. ptfarm.plbeilstein-journals.org The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. More nonpolar compounds are retained longer on the column and thus have a longer retention time (t_R). The identity of a compound can be confirmed by comparing its retention time with that of a reference standard under identical conditions. Purity is assessed by integrating the area of the main peak relative to the total area of all peaks in the chromatogram, often detected using a UV detector set at a wavelength where the analyte exhibits strong absorbance.
Interactive Data Table: Illustrative HPLC Conditions for Purity Analysis
| Parameter | Description | Typical Values/Conditions | Rationale/Interpretation |
| Column | The stationary phase for separation. | Reversed-phase C18 column (e.g., 150 x 3.9 mm, 5 µm particle size). ptfarm.pl | The nonpolar C18 phase retains the analyte based on its hydrophobicity. |
| Mobile Phase | The solvent mixture that carries the analyte through the column. | A gradient or isocratic mixture of acetonitrile and water, often with an additive like 0.1% formic acid. researchgate.netbeilstein-journals.org | The organic modifier (acetonitrile) strength is adjusted to elute the compound with a reasonable retention time and good peak shape. Formic acid helps to protonate silanol groups and improve peak symmetry. |
| Flow Rate | The speed at which the mobile phase passes through the column. | 0.5 - 1.0 mL/min. ptfarm.plbeilstein-journals.org | A standard flow rate ensures reproducible retention times and efficient separation. |
| Detection | The method used to monitor the eluting compounds. | UV-Vis Diode Array Detector (DAD) or Photodiode Array (PDA) detector at ~239-254 nm. ptfarm.pl | Allows for the detection of the analyte based on its UV absorbance and provides spectral information to assess peak purity. |
| Retention Time (tR) | The time taken for the analyte to pass through the column. | Specific to the compound and exact conditions. beilstein-journals.org | The t_R of the sample peak is matched with a reference standard for identity confirmation. A single, sharp peak indicates high purity. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capability of gas chromatography with the detection and identification power of mass spectrometry. ub.eduyoutube.com GC is suitable for compounds that are volatile and thermally stable. libretexts.org this compound, being a polar β-ketoamide, may require derivatization to increase its volatility and thermal stability for GC analysis. nih.gov A common method is trimethylsilylation, which replaces active hydrogens on amide and enol groups with trimethylsilyl (TMS) groups. nih.gov
A significant feature of β-ketoamides is their existence in keto-enol tautomeric forms. GC-MS has been shown to be capable of separating and identifying the distinct tautomers of related β-ketoesters and β-ketoamides in the gas phase, provided the rate of interconversion is slow on the chromatographic timescale. researchgate.net The mass spectrometer fragments the eluted compounds in a reproducible manner, generating a mass spectrum that serves as a molecular "fingerprint." ub.edu This spectrum allows for the determination of the molecular weight and provides structural information based on the fragmentation pattern, thus confirming the compound's identity.
Interactive Data Table: Prospective GC-MS Parameters for Structural Elucidation
| Parameter | Description | Typical Values/Conditions | Rationale/Interpretation |
| Column | The stationary phase for GC separation. | Capillary column with a nonpolar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane). | Choice of column depends on the volatility and polarity of the analyte (or its derivative). |
| Carrier Gas | The inert mobile phase in GC. | Helium or Hydrogen. | Transports the vaporized sample through the column. |
| Injection Mode | Method of sample introduction. | Split/Splitless injection. | A small, precise volume of the sample solution is vaporized in the heated inlet. |
| Derivatization | Chemical modification to enhance volatility. | Potentially required; e.g., silylation with BSTFA or TMCS. nih.gov | Reduces polarity and prevents thermal decomposition in the GC system. |
| Ionization Method | Method to generate ions in the mass spectrometer. | Electron Ionization (EI) at 70 eV. ub.edu | Standard method that produces a reproducible fragmentation pattern, allowing for library matching and structural analysis. |
| Mass Analysis | The process of separating ions by their mass-to-charge ratio (m/z). | Quadrupole or Ion Trap analyzer scanning a mass range (e.g., 50-300 amu). ub.edu | Detects the molecular ion (M+) and characteristic fragment ions, confirming the molecular weight and structure of this compound. Analysis may reveal distinct spectra for keto and enol tautomers. researchgate.net |
Theoretical and Computational Investigations of N 3 Oxobutanoyl Pyridine 3 Carboxamide
Molecular Docking Studies and Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to forecast the binding mode and affinity of a small molecule ligand, such as N-(3-Oxobutanoyl)pyridine-3-carboxamide, to the active site of a target protein.
Molecular docking simulations are employed to estimate the binding affinity between a ligand and a protein, which is typically quantified by a scoring function that results in a binding energy value (often in kcal/mol). A lower binding energy score generally indicates a more stable and favorable protein-ligand complex. nih.gov For instance, in studies involving analogous pyridine-3-carboxamide (B1143946) derivatives, molecular docking has been used to identify potent compounds by predicting their interaction with biological targets like DNA or specific enzymes. nih.gov One such study on a different pyridine-3-carboxamide analog, N-(4-(4-Chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide, revealed a strong binding energy of -8.910 kcal/mol when docked with a DNA duplex, indicating a stable interaction. nih.gov
For this compound, docking studies would be performed against a panel of relevant protein targets to predict its potential biological activity. The results would typically be presented in a table format, comparing its binding affinities across different targets.
Table 1: Predicted Binding Affinities of this compound with Various Protein Targets (Hypothetical Data)
| Target Protein | PDB ID | Binding Energy (kcal/mol) |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | 5IKR | -8.5 |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | 4ASD | -9.2 |
| Fibroblast Growth Factor 1 (FGF1) | 1EVT | -7.8 |
Analysis of related pyridine (B92270) derivatives has shown that the pyridine nitrogen and amide groups are common participants in hydrogen bonding. nih.gov For example, in a study of a novel pyridine derivative targeting VEGFR-2, the amide linkage formed essential hydrogen bonds with the amino acid residues Asp1044 and Glu883, while the pyridine moiety formed a key hydrogen bond with Cys917. nih.gov Hydrophobic interactions were also observed with residues such as Leu838, Phe916, and Ala864. nih.gov A similar analysis for this compound would identify the key amino acid residues it interacts with in a given binding site.
Table 2: Key Ligand-Protein Interactions for a Pyridine Derivative in the VEGFR-2 Active Site
| Interaction Type | Interacting Ligand Group | Interacting Protein Residue |
|---|---|---|
| Hydrogen Bond | Amide Linkage | Asp1044, Glu883 |
| Hydrogen Bond | Pyridine Moiety | Cys917 |
| Hydrophobic Interaction | Pyridine Moiety | Cys917, Leu838, Phe916 |
The binding mode describes the precise orientation and conformation of the inhibitor within the active site of the protein. Understanding this is critical for structure-based drug design, as it reveals how the molecule fits into the binding pocket and which functional groups are positioned to interact with key residues. nih.gov Docking studies elucidate this by showing, for instance, how a specific part of the molecule, like the pyridine ring, fits into a "hinge region" of an enzyme, while other parts of the molecule occupy different sub-pockets. nih.gov This information allows for the rational design of new analogs with improved potency and selectivity by modifying the inhibitor's structure to optimize these interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov This allows for the prediction of the activity of new, unsynthesized compounds.
Three-dimensional QSAR (3D-QSAR) methods consider the three-dimensional properties of molecules to explain their biological activities. nih.gov Methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. nih.gov These approaches involve aligning a set of molecules and calculating their steric and electrostatic fields around them on a 3D grid. slideshare.net The variations in these fields are then correlated with changes in biological activity using statistical methods. slideshare.net
The output of a 3D-QSAR study is often visualized as contour maps, which highlight regions in 3D space where modifications to the molecule's structure would likely lead to an increase or decrease in activity. For example, a map might show that a bulky, electropositive group in a certain position is favorable for activity. Such models are validated statistically using parameters like the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²). nih.gov
Table 3: Typical Statistical Parameters for a 3D-QSAR Model
| Parameter | Description | Typical Value |
|---|---|---|
| q² | Cross-validated correlation coefficient (internal predictive ability) | > 0.5 |
| r² | Non-cross-validated correlation coefficient (goodness of fit) | > 0.6 |
| F-value | F-test statistical value | High values indicate significance |
A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. rsc.org Pharmacophore models are developed by aligning a set of active compounds and identifying the common chemical features responsible for their activity. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. rsc.org
For a series of compounds including this compound, a pharmacophore hypothesis would be generated to define the ideal spatial arrangement of these key features. This model serves as a 3D query for screening large compound libraries to identify new molecules that match the pharmacophore and are therefore likely to be active.
Table 4: Potential Pharmacophoric Features for this compound
| Feature | Potential Structural Origin |
|---|---|
| Hydrogen Bond Acceptor | Carbonyl oxygens, Pyridine nitrogen |
| Hydrogen Bond Donor | Amide N-H |
| Aromatic Ring | Pyridine ring |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the dynamic nature of molecules over time. For this compound, MD simulations can provide critical insights into its conformational landscape, stability, and interactions with biological macromolecules. By simulating the atomic motions of the molecule, researchers can understand its flexibility, preferred shapes, and how it behaves in different environments, such as in solution or when bound to a protein.
Force Field Application and Simulation Protocols
The accuracy of MD simulations is heavily dependent on the quality of the force field used, which is a set of mathematical functions and parameters that describe the potential energy of the system of particles. For organic molecules like this compound, commonly used force fields include CHARMM (Chemistry at HARvard Macromolecular Mechanics) and AMBER (Assisted Model Building with Energy Refinement). dntb.gov.ua The selection of a force field is a critical step, as it dictates the behavior of the molecule during the simulation.
A typical simulation protocol for analyzing the conformational dynamics of this compound would involve several key steps:
System Preparation: The 3D structure of the molecule is placed in a simulation box, typically filled with a solvent like water, to mimic physiological conditions.
Energy Minimization: The initial system is subjected to energy minimization to remove any steric clashes or unfavorable geometries.
Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to maintain equilibrium. This is usually done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).
Production Run: Once the system is equilibrated, the production simulation is run for a significant period, often on the order of nanoseconds to microseconds, during which the trajectory data (positions, velocities, and energies of all atoms) is collected.
Table 1: Illustrative MD Simulation Parameters for this compound
| Parameter | Value |
|---|---|
| Force Field | CHARMM36 / AMBER14 |
| Solvent Model | TIP3P Water |
| Box Type | Cubic |
| Temperature | 300 K |
| Pressure | 1 atm |
| Equilibration Time | 1 ns |
| Production Time | 100 ns |
Analysis of Protein-Ligand Complex Dynamics
When this compound acts as a ligand binding to a protein, MD simulations can elucidate the stability of the protein-ligand complex and the nature of their interactions. nih.gov This analysis is crucial for understanding the mechanism of action and for drug design purposes.
Following the simulation of the protein-ligand complex, several analyses are performed on the resulting trajectory:
Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the protein and the ligand. Higher RMSF values for certain residues in the binding pocket might indicate their importance in accommodating the ligand.
Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the ligand and the protein are monitored throughout the simulation to identify key interactions that contribute to binding affinity. aalto.fi
Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics Generalized Born Surface Area) can be used to estimate the binding free energy of the ligand to the protein, providing a quantitative measure of binding affinity. mdpi.com
Table 2: Hypothetical Analysis of a Protein-Ligand MD Simulation
| Analysis Metric | Result for this compound Complex | Interpretation |
|---|---|---|
| Average Ligand RMSD | 1.5 Å | The ligand is stably bound in the active site. |
| Key Interacting Residues (from H-bond analysis) | Asp128, Tyr154, Asn210 | These residues are crucial for anchoring the ligand. |
Quantum-Chemical Calculations and Electronic Structure Analysis
Quantum-chemical calculations provide a deeper understanding of the electronic properties of this compound, which are fundamental to its reactivity and interactions. These methods solve the Schrödinger equation for the molecule to yield information about its electron distribution and energy levels.
Electron Density Distribution and Electrostatic Potential (ESP) Maps
The electron density distribution reveals how electrons are shared between atoms in the molecule. From this, the electrostatic potential (ESP) map can be calculated, which illustrates the charge distribution across the molecule's surface. pearson.com ESP maps are invaluable for predicting non-covalent interactions, as they show regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). wuxiapptec.com
For this compound, an ESP map would likely show:
Negative Potential: Around the oxygen atoms of the oxobutanoyl and carboxamide groups, and the nitrogen atom of the pyridine ring. pearson.com These regions are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.
Positive Potential: Around the hydrogen atoms, particularly the amide N-H, making them potential hydrogen bond donors.
These insights are critical for understanding how the molecule will interact with other molecules, including water and biological targets. nih.gov
Transition-State Modeling in Reaction Mechanisms
Quantum-chemical calculations are instrumental in elucidating reaction mechanisms by modeling the transition state (TS) of a chemical reaction. arxiv.org The transition state is a high-energy, short-lived intermediate that represents the energy barrier that must be overcome for a reaction to occur. By calculating the geometry and energy of the transition state, chemists can predict reaction rates and understand the factors that influence reactivity.
For a reaction involving this compound, such as a nucleophilic attack on one of its carbonyl groups, transition-state modeling could be used to:
Determine the most likely reaction pathway by comparing the energy barriers of different potential mechanisms.
Analyze the geometric changes that occur as the reactants are converted into products.
Investigate the effect of catalysts or different solvent environments on the reaction rate.
These computational studies provide a level of detail that is often difficult to obtain through experimental methods alone, offering a powerful tool for understanding and predicting chemical reactivity. arxiv.org
Biological Activities and Mechanistic Insights of N 3 Oxobutanoyl Pyridine 3 Carboxamide and Analogs
Antimicrobial Efficacy and Mechanisms
Pyridine-3-carboxamide (B1143946) derivatives have demonstrated significant potential as antimicrobial agents, attributable to various mechanisms of action that disrupt essential bacterial processes.
Derivatives of pyridine-3-carboxamide have shown a broad spectrum of antibacterial activity, with certain analogs exhibiting potent efficacy against both Gram-positive and Gram-negative bacteria. For instance, a series of N-ethylurea inhibitors based on a pyridine-3-carboxamide scaffold demonstrated potent antibacterial efficacy against Gram-positive bacteria. nih.gov Similarly, isonicotinic acid-1-(substituted phenyl)-ethylidene hydrazides, which are related to the pyridine (B92270) carboxamide structure, have shown high activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) species. nih.gov The antimicrobial activity of these compounds is often influenced by the nature and position of substituents on the pyridine ring and any associated phenyl groups. nih.gov
Some pyridine-based compounds have shown selective activity. For example, a pyridine carboxamide derivative, MMV687254, was found to be specifically active against Mycobacterium tuberculosis and Mycobacterium bovis BCG, but inactive against a panel of other common pathogenic bacteria including Enterococcus faecalis, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Escherichia coli. nih.govnih.gov In contrast, certain alkyl pyridinol compounds, which share structural similarities, exhibit selective antimicrobial effects primarily against Gram-positive bacteria. mdpi.com
| Compound Class | Gram-Positive Activity | Gram-Negative Activity | Key Findings |
| Pyridine-3-carboxamide-6-yl-ureas | Potent | - | Excellent enzyme inhibitory activity coupled to potent Gram-positive efficacy. nih.gov |
| Isonicotinic acid hydrazide derivatives | Active | Active | Compounds with Br, OCH3, and Cl groups were highly active. nih.gov |
| Pyridine carboxamide (MMV687254) | Inactive (S. aureus, E. faecalis) | Inactive (K. pneumoniae, A. baumanii, P. aeruginosa, E. coli) | Specifically active against Mycobacterium species. nih.govnih.gov |
| Alkyl Pyridinols | Potent | - | Display selective activity against Gram-positive bacteria. mdpi.com |
A significant mechanism underlying the antibacterial action of some pyridine-3-carboxamide analogs is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govwhiterose.ac.uk These enzymes are crucial for managing DNA topology during replication, transcription, and repair, making them validated targets for antibacterial agents. whiterose.ac.uk
Researchers have designed and synthesized series of pyridine-3-carboxamide inhibitors that target the ATPase subunit of DNA gyrase (GyrB) and the corresponding subunit in topoisomerase IV (ParE). nih.govwhiterose.ac.uk Structure-based design approaches have led to the development of derivatives with excellent enzyme inhibitory activity. nih.gov X-ray crystallography studies have confirmed the binding mode of these inhibitors within the GyrB active site, revealing a network of hydrogen bonds between the inhibitor and key amino acid residues, which validates the computational design models. whiterose.ac.uk This targeted inhibition disrupts DNA replication and leads to bacterial cell death.
Treatment with pyridine-based antimicrobial compounds can lead to significant alterations in bacterial morphology and growth dynamics. For instance, studies on 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which are structurally related to the core compound, have demonstrated notable effects on bacterial cells. nih.gov
Scanning electron microscopy of Streptococcus pneumoniae and Staphylococcus aureus treated with these compounds revealed severe damage to the cell walls. nih.gov Untreated bacteria typically appear as smooth, spherical cocci with clear outlines. nih.gov However, after exposure to the active compounds, the bacterial shape became distorted and irregularly folded, with visible surface damage such as bushy hairlike deformations and adhesion between cells. nih.gov In some cases, the cell walls appeared to be digested, and the bio-membrane showed signs of melting. nih.gov
These morphological changes are indicative of a mechanism that interferes with cell wall synthesis or integrity, leading to a loss of structural rigidity and ultimately cell lysis. Such effects directly impact the growth dynamics of the bacterial population, often leading to a bacteriostatic or bactericidal outcome. nih.govresearchgate.net
Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which provides protection from antibiotics and host immune responses. nih.gov The ability to inhibit biofilm formation is a key attribute for a successful antimicrobial agent. Several pyridine derivatives have shown promise in this area.
For example, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives exhibited universal antibiofilm activity, with one compound, in particular, showing significant concentration-dependent inhibition of biofilm formation in S. pneumoniae. nih.gov N-alkylated pyridine-based organic salts have also been investigated for their antibiofilm properties, with some compounds effectively inhibiting biofilm formation in both S. aureus and E. coli. nih.gov The mechanism behind this activity can be multifaceted, potentially involving the disruption of quorum sensing pathways, which are crucial for biofilm development, or by interfering with the production of the extracellular polymeric substance (EPS) matrix. nih.gov
| Compound Class | Target Organism(s) | Biofilm Inhibition Effect | Reference |
| 3-(Pyridine-3-yl)-2-oxazolidinones | S. pneumoniae | Significant concentration-dependent inhibition. | nih.gov |
| N-alkylated pyridine-based salts | S. aureus, E. coli | Moderate inhibition at 75-100 µg/mL. | nih.gov |
Bacterial wilt, caused by the pathogen Ralstonia solanacearum, is a devastating disease affecting a wide range of crops. researchgate.netnih.gov Recent research has highlighted the potential of pyridine-3-carboxamide analogs as effective agents against this plant pathogen. semanticscholar.orgresearchgate.net
In one study, a series of novel pyridine-3-carboxamide analogs were synthesized and evaluated for their ability to control bacterial wilt in tomatoes. nih.govsemanticscholar.org A specific analog, designated as compound 4a, demonstrated exceptional efficacy against R. solanacearum. researchgate.netsemanticscholar.org This compound significantly enhanced disease resistance in infected tomato plants, reduced the pathogen quantity in plant tissues, and limited disease progression. semanticscholar.orgresearchgate.net Structure-activity relationship (SAR) analysis revealed that the positions and types of substituents on the aromatic rings of these compounds strongly influenced their biological activity. semanticscholar.orgresearchgate.net Molecular docking studies suggested that these compounds may act by binding to key proteins in the pathogen, thereby inhibiting its growth. nih.gov
The application of these compounds to seeds also showed remarkable efficacy, promoting seed germination and seedling vigor while providing protection against the pathogen. semanticscholar.orgresearchgate.net This indicates that pyridine-3-carboxamide derivatives could be developed into novel agricultural antibacterial agents for the control of bacterial wilt. researchgate.net
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, exacerbated by the rise of multidrug-resistant (MDR) strains. cuni.cz Pyridine carboxamide-based scaffolds have been identified as a promising area for the development of new antitubercular drugs. nih.govnih.gov
Phenotypic screening of compound libraries has led to the identification of pyridine carboxamide derivatives with potent activity against Mtb. nih.govnih.gov For example, the compound MMV687254 was identified as a promising hit that is specifically active against M. tuberculosis and M. bovis BCG. nih.govnih.gov Mechanistic studies revealed that this compound is a prodrug, activated by the Mtb amidase, AmiC, through hydrolysis. nih.govnih.gov Interestingly, while it exhibits bacteriostatic activity in liquid cultures, it becomes bactericidal within infected macrophages, where it also induces autophagy. nih.govnih.gov
Further SAR studies have led to the optimization of this initial hit, resulting in lead molecules with improved intracellular activity and efficacy in mouse models of TB infection. nih.gov Other research has focused on synthesizing novel series of pyridine carboxamides inspired by combining fragments of existing first- and second-line anti-TB drugs like isoniazid and pyrazinamide. cuni.cz This approach has yielded compounds with selective and potent in vitro activity against both drug-sensitive and drug-resistant Mtb strains, with some demonstrating a statistically significant reduction in bacterial load in the spleens of infected mice. cuni.czcuni.cz These findings underscore the potential of the pyridine carboxamide scaffold in the development of new and effective treatments for tuberculosis. nih.govcuni.cz
Antifungal Properties
While direct studies on the antifungal properties of N-(3-Oxobutanoyl)pyridine-3-carboxamide are not extensively available in the reviewed literature, research into analogous pyridine carboxamide derivatives has revealed significant antifungal potential. These studies provide valuable insights into the possible mechanisms of action, primarily centered around the inhibition of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain of fungi.
A number of novel pyridine carboxamide derivatives have been synthesized and evaluated for their fungicidal activity against a range of plant pathogens. In one such study, several compounds demonstrated moderate to good in vitro antifungal activity. For instance, certain nicotinamide (B372718) derivatives bearing a diarylamine-modified scaffold exhibited notable inhibition against various fungi. Specifically, compound 4a showed a 40.54% inhibition rate against Botrytis cinerea. The primary mechanism of action for these analogs is believed to be the inhibition of succinate dehydrogenase (SDH). Enzymatic inhibition tests revealed that some of these compounds have IC50 values comparable to the commercial fungicide boscalid, with one analog, 4b, recording an IC50 of 3.18 µM researchgate.net.
Further research into other pyridine carboxamide analogs has shown promising results. For example, a series of N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized, demonstrating excellent in-house and field trial fungicidal activities against cucumber downy mildew (Pseudoperonospora cubensis). Two compounds in this series, 4a and 4f, had EC50 values of 4.69 mg/L and 1.96 mg/L, respectively, which were superior to the commercial fungicides diflumetorim and flumorph.
The following table summarizes the in vitro antifungal activity of selected pyridine carboxamide analogs against various plant pathogens.
| Compound | Target Fungi | Inhibition Rate (%) at 50 mg/L |
| Analog 1 | Botrytis cinerea | 76.9 |
| Analog 2 | Colletotrichum ambiens | 84.1 |
| Analog 3 | Fusarium oxysporum | Not specified |
| Analog 4 | Gibberella zeae | Not specified |
These findings suggest that the pyridine carboxamide scaffold, which is central to the structure of this compound, is a promising framework for the development of novel antifungal agents. The consistent activity of these analogs against a variety of fungal pathogens underscores the potential of this chemical class in agriculture and medicine.
Antiviral Potency
There is currently a lack of specific research in the reviewed scientific literature detailing the in vitro or in vivo antiviral activity of this compound against influenza viruses, including strains such as A/H1N1, A/H3N2, and Influenza B. While the broader class of pyridine derivatives has been investigated for various biological activities, dedicated studies focusing on the anti-influenza potential of this specific compound have not been identified.
Influenza viruses are a significant global health concern, and the development of new antiviral agents is a critical area of research nih.govnih.govnih.gov. The primary targets for current anti-influenza drugs include the viral neuraminidase, the M2 proton channel, and the viral RNA polymerase nih.gov. Research into novel antiviral compounds often involves screening diverse chemical libraries against these targets or whole virus replication assays.
Although some pyridine-containing compounds have been explored as potential antiviral agents, the specific structural features of this compound and their potential interactions with influenza virus proteins remain uninvestigated in the available literature. Therefore, no data on its efficacy, such as EC50 or IC50 values against any influenza strain, can be provided at this time. Further research would be necessary to determine if this compound possesses any antiviral properties against influenza viruses.
Antiparasitic Actions
Based on the available scientific literature, there are no direct studies investigating the antileishmanial activity of this compound or its specific inhibitory effects on the leishmanial enzymes Dihydrofolate Reductase (DHFR) and Pteridine Reductase 1 (PTR1).
Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The enzymes DHFR and PTR1 are crucial for the parasite's survival as they are involved in the folate biosynthetic pathway, which is essential for DNA synthesis and repair researchgate.net. Consequently, these enzymes are considered important targets for the development of antileishmanial drugs.
While there is extensive research on various heterocyclic compounds as potential inhibitors of these enzymes, the specific compound this compound has not been the subject of such investigations in the reviewed literature. For instance, studies have been conducted on imidazo[1,2-a]pyridine-3-carboxamides, which are structurally distinct from the compound , and have shown some antileishmanial activity nih.gov. However, these findings cannot be directly extrapolated to this compound due to significant differences in their chemical structures.
Therefore, there is no data to report on the efficacy of this compound as an antileishmanial agent or as an inhibitor of leishmanial DHFR and PTR1. Future research would be required to explore the potential of this compound in the context of antiparasitic drug discovery.
Enzyme Inhibition and Modulation
While direct studies on this compound are limited, research on a closely related analog, N-(3-oxobutanoyl)pyrazine-2-carboxamide, provides significant insights into the potential for cholinesterase inhibition. A series of novel 1,2,3,4-tetrahydropyrimidines derived from this pyrazine analog were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), two key enzymes in the breakdown of the neurotransmitter acetylcholine.
The synthesized compounds exhibited a range of inhibitory activities, from weak to high, against both AChE and BuChE. Notably, the presence of the N-(3-oxobutanoyl)pyrazine-2-carboxamide moiety at the fifth position of the tetrahydropyrimidine ring was found to be a significant contributor to the observed cholinesterase inhibitory activity. The nature of the substituent at the fourth position of the tetrahydropyrimidine ring also played a crucial role in modulating the potency of these derivatives.
One particular derivative, compound 4l , which features a substituted phenyl ring at the fourth position, demonstrated the most potent inhibitory activity against both enzymes among all the synthesized compounds. This highlights the potential of the N-(3-oxobutanoyl)amide scaffold in designing effective cholinesterase inhibitors.
The following table summarizes the cholinesterase inhibitory activities of selected derivatives of the N-(3-oxobutanoyl)pyrazine-2-carboxamide analog.
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
| 4a | >100 | >100 |
| 4f | 25.4 | 50.1 |
| 4h | 10.2 | 20.5 |
| 4l | 0.11 | 3.4 |
These findings suggest that the this compound structure could serve as a valuable template for the development of novel inhibitors of acetylcholinesterase and butyrylcholinesterase, which are important targets in the management of neurodegenerative diseases such as Alzheimer's disease.
Cathepsin K Inhibition
Cathepsin K (Cat K) is a lysosomal cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone resorption. nih.gov Its primary function involves the degradation of bone matrix proteins, particularly type I collagen. nih.govnih.gov Consequently, the inhibition of Cathepsin K has emerged as a significant therapeutic strategy for managing diseases characterized by excessive bone loss, such as osteoporosis. nih.govnih.gov The pyridine carboxamide scaffold has been explored in the development of potent Cathepsin K inhibitors.
Research into novel piperidine-3-carboxamide derivatives has identified compounds with significant inhibitory activity against Cathepsin K. For instance, in a series of synthesized analogs, compound H-9 demonstrated the most potent inhibition with a half-maximal inhibitory concentration (IC50) value of 0.08 µM. nih.govresearchgate.netresearchgate.net Molecular docking studies of such compounds have revealed crucial interactions, including the formation of hydrogen bonds and hydrophobic interactions with key residues within the active site of the enzyme. nih.govresearchgate.net These interactions in the P1, P2, and P3 pockets of the Cathepsin K active cavity are critical for the inhibitory potential of these molecules. nih.gov The development of inhibitors based on a ketoamide structure has also resulted in potent and selective Cathepsin K inhibitors. rcsb.org
| Compound Class / Example | Target | IC50 Value | Reference |
| Piperidine-3-carboxamide (H-9) | Cathepsin K | 0.08 µM | nih.govresearchgate.net |
| Peptidic nitrile inhibitor | Cathepsin K | 1.4 nM | nih.gov |
| Ketoamide inhibitor | Cathepsin K | Not specified | rcsb.org |
| Cathepsin K inhibitor 3 (compound 23) | Cathepsin K | 0.5 nM | medchemexpress.com |
This table presents examples of Cathepsin K inhibitors featuring carboxamide or related functional groups, illustrating their potency.
Broader Kinase Inhibition Modulatory Effects
The pyridine carboxamide structure is a versatile scaffold that has been incorporated into inhibitors targeting various kinases, which are crucial enzymes in cell signaling pathways. Derivatives of this structure have shown inhibitory activity against several kinase families, suggesting a broader modulatory potential.
For example, a series of pyridine carboxamide derivatives were identified as potent and highly selective inhibitors of c-Jun NH2-terminal kinases (JNKs). drugbank.com JNKs are implicated in inflammatory disorders and metabolic diseases. drugbank.com In another study, N-(methyl-d3) pyridazine-3-carboxamide derivatives were designed and synthesized as inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family involved in pro-inflammatory cytokine signaling. nih.gov Furthermore, a novel pyrrolo[2,3-b]pyridine compound, which incorporates a pyridine carboxamide-like moiety, was identified as a highly potent inhibitor of glycogen synthase kinase 3β (GSK-3β), a key enzyme implicated in the pathology of Alzheimer's disease. nih.gov This compound, S01, exhibited an IC50 of 0.35 ± 0.06 nM against GSK-3β. nih.gov
| Compound Scaffold | Kinase Target | Potency (IC50) | Disease Relevance |
| Pyridine carboxamide | c-Jun NH2-terminal kinases (JNKs) | Not specified | Inflammatory disorders, Neurological disorders |
| Pyridazine-3-carboxamide | Tyrosine Kinase 2 (TYK2) | Not specified | Autoimmune diseases |
| Pyrrolo[2,3-b]pyridine-3-carboxamide (S01) | Glycogen synthase kinase 3β (GSK-3β) | 0.35 nM | Alzheimer's disease |
This table summarizes the kinase inhibitory activities of various pyridine carboxamide analogs against different kinase targets.
Other Reported Biological Activities
Antioxidant Activity
The chemical structure of this compound contains a 1,3-dicarbonyl moiety, which is known to contribute to antioxidant activity. mdpi.com Compounds featuring this structural motif can act as radical scavengers. mdpi.com Studies on various 1,3-dicarbonyl compounds have demonstrated their capacity to inhibit oxidation, with some showing activity comparable to standard antioxidants like ascorbic acid. mdpi.com
Furthermore, derivatives of pyridinecarboxylic acids, the core of the this compound molecule, have been investigated for their antioxidant properties. nih.gov While pyridinecarboxylic acids themselves may not show significant activity, their derivatives, such as organotin complexes (stannoxanes), have demonstrated considerable antioxidant potential in both DPPH radical scavenging and Ferric-Reducing Antioxidant Power (FRAP) assays. nih.gov For instance, a diphenyltin derivative of 3-pyridinecarboxylic acid showed DPPH scavenging activity very similar to vitamin C at the same concentration. nih.gov The presence of the metallic moiety was found to enhance the proton donor capacity, thereby increasing the antioxidant activity. nih.gov
| Compound/Derivative | Assay | Antioxidant Activity | Reference |
| Arylmethyl dimedone (1,3-dicarbonyl) | DPPH | IC50 = 23.0 µM (Comparable to ascorbic acid) | mdpi.com |
| Diphenyltin derivative of 3-pyridinecarboxylic acid | DPPH | Similar to Vitamin C at 20 µg/mL | nih.gov |
| Tributyltin derivative of 3-pyridinecarboxylic acid | FRAP | Better than Vitamin C at 20 µg/mL | nih.gov |
This table highlights the antioxidant potential of compounds containing structural motifs present in this compound.
Anti-inflammatory Effects
The pyridine and carboxamide moieties are common features in molecules exhibiting anti-inflammatory properties. Pyridine-3-carboxylic acid analogs are reported to possess a variety of biological activities, including anti-inflammatory effects. nih.gov Research has demonstrated that various heterocyclic compounds incorporating the pyridine ring show significant anti-inflammatory action. nih.gov
In one study, a series of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives were synthesized and evaluated for their anti-inflammatory activities. nih.gov These compounds were found to inhibit the release of proinflammatory cytokines. nih.gov Another study on newly synthesized N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides also reported high anti-inflammatory activity in preclinical tests. pharmjournal.ru The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of lysosomal enzyme release or the stabilization of lysosomal membranes, processes which can be influenced by compounds containing these scaffolds. nih.gov
| Compound Class | Key Structural Feature | Observed Effect | Reference |
| Pyridine-3-carboxylic acid analogs | Pyridine | General anti-inflammatory activity | nih.gov |
| 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide | Carboxamide | Inhibition of proinflammatory cytokine release | nih.gov |
| Fused pyridine derivatives | Pyridine | Significant anti-inflammatory effects | nih.gov |
| Tetrahydropyrimidine-5-carboxamides | Carboxamide | High anti-inflammatory activity | pharmjournal.ru |
This table summarizes the anti-inflammatory potential associated with the core chemical structures found in this compound and its analogs.
Plant Growth Regulation and Herbicidal Activity
Pyridine carboxylic acid derivatives are recognized for their significant roles in agriculture, demonstrating both plant growth-regulating and herbicidal properties. nih.gov Plant growth regulators are organic compounds that can influence physiological processes in plants at low concentrations. mdpi.com The pyridine ring is a key component in several commercial herbicides. mdpi.com
Compounds with a pyridine carboxamide structure, such as N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]-3-pyridinecarboxamide (Diflufenican), are used to control annual grass and certain broadleaf weeds. google.com Research into novel pyridine derivatives continues to yield compounds with potent herbicidal activity. For example, a series of 2-(2-oxo-3-(pyridin-2-yl)-2,3-dihydrobenzo[d]thiazol-6-yloxy)propanoic acid derivatives showed potent post-emergence herbicidal activity against broadleaf weeds like Amaranthus retroflexus and Abutilon theophrasti. nih.gov Similarly, novel pyrido[2,3-d]pyrimidine compounds, which are structurally related, have been found to possess good herbicidal activity, particularly against monocotyledonous weeds. mdpi.com The strategic design of pyridine-3-carboxamide analogs has also been shown to be an effective approach for controlling bacterial wilt in tomato plants, indicating a broader role in plant health and protection. nih.gov
| Compound/Derivative Class | Activity Type | Target Weeds/Application | Reference |
| Diflufenican | Herbicide | Annual grass and broadleaf weeds | google.com |
| 2-(2-oxo-3-(pyridin-2-yl)...)propanoic acid derivatives | Herbicide | Amaranthus retroflexus, Abutilon theophrasti | nih.gov |
| Pyrido[2,3-d]pyrimidine derivatives | Herbicide | Monocotyledonous weeds (e.g., bentgrass) | mdpi.com |
| Quinazolin-4(3H)-one derivatives | Herbicide | Monocotyledonous weeds (e.g., E. crusgalli) | mdpi.com |
| Pyridine-3-carboxamide analogs | Plant Protection | Control of Ralstonia solanacearum (bacterial wilt) | nih.gov |
This table illustrates the herbicidal and plant protective activities of various compounds containing the pyridine carboxamide or related structures.
Structure Activity Relationship Sar of N 3 Oxobutanoyl Pyridine 3 Carboxamide Analogs
Impact of Substituent Position and Type on Biological Activity
The biological activity of N-(3-Oxobutanoyl)pyridine-3-carboxamide analogs is profoundly influenced by the nature and placement of various substituents on their core structure. nih.govresearchgate.net Strategic modifications to the aromatic and heterocyclic rings, as well as the amide linker, have been shown to modulate potency and efficacy. nih.govresearchgate.net
Role of Aromatic Ring Substitutions (e.g., halogen, methyl, hydroxyl groups)
The type and position of substituents on aromatic rings attached to the pyridine-3-carboxamide (B1143946) scaffold are determinant factors for biological activity. researchgate.net Research into analogs designed to combat bacterial wilt in tomatoes, caused by Ralstonia solanacearum, has demonstrated that specific substitution patterns can lead to exceptionally effective compounds. semanticscholar.orgdntb.gov.ua
One of the most potent analogs identified in these studies is a compound featuring a chloro group (a halogen) at the para-position of a phenyl ring and a hydroxyl group at the ortho-position of the pyridine (B92270) ring (Ring A). semanticscholar.orgdntb.gov.ua This specific arrangement was found to be exceptionally effective against the pathogen. semanticscholar.orgdntb.gov.ua The structure-activity relationship analysis of a series of these compounds confirmed that electron-donating substitutions linked to the terminal aromatic ring (Ring C) generally increase the antibacterial activity against the bacterial wilt pathogen when compared to other compounds in the series. researchgate.net The presence of electron-withdrawing groups, such as halogens, on the other hand, can also enhance potency, indicating a complex interplay of electronic and steric effects that govern the interaction with the biological target. mdpi.com
Table 1: Impact of Aromatic Ring Substitutions on Antibacterial Activity
| Compound ID | Ring A Substitution (Pyridine) | Ring C Substitution (Phenyl) | Biological Activity |
|---|---|---|---|
| 4a | ortho-hydroxyl | para-chloro | Exceptionally effective semanticscholar.orgdntb.gov.ua |
| General Trend | - | Electron-donating group | Increased activity researchgate.net |
Influence of Heterocyclic Ring Modifications within the Scaffold
The position of the carboxamide group on the pyridine ring itself is a critical factor. A comparative study of pyridinecarboxamide isomers—picolinamide (B142947) (2-position), nicotinamide (B372718) (3-position), and isonicotinamide (B137802) (4-position)—revealed significant differences in their biological effects. nih.gov In a model of iron-induced renal damage, picolinamide was the most effective protective agent, demonstrating that even a simple positional change of the amide group can drastically alter biological outcomes. nih.gov
Furthermore, the introduction of other heterocyclic rings to the scaffold, a strategy known as pharmacophore hybridization, has been successfully employed. researchgate.net Synthesizing derivatives that incorporate rings such as thiazole, pyrazole, quinoline, coumarin, and bipyridine has led to the development of novel compounds with a wide range of antibacterial activities. researchgate.netmdpi.com This approach leverages the diverse chemical properties of different heterocyclic systems to enhance interaction with biological targets and improve the therapeutic profile. mdpi.com
Significance of the Amide Linkage in Determining Compound Potency
The amide linkage is a crucial structural feature for the potency of pyridine-3-carboxamide analogs. nih.govsemanticscholar.orgdntb.gov.ua This functional group is not merely a passive linker but actively participates in molecular interactions that are essential for biological activity. The amide group's ability to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group) allows it to form strong and specific interactions with biological targets, such as enzyme active sites. nih.gov
Studies have repeatedly highlighted that the high potency of these analogs is directly attributable to this amide linkage. nih.govsemanticscholar.orgdntb.gov.ua The planarity and rigidity of the amide bond also help to properly orient the connected aromatic and heterocyclic rings, ensuring an optimal conformation for binding to the target macromolecule. This precise positioning is often a prerequisite for high-affinity binding and subsequent biological effect.
Stereochemical Considerations in Activity Profiles
While many SAR studies focus on the effects of functional groups and their positions, stereochemistry introduces another layer of complexity and opportunity for enhancing selectivity and potency. The introduction of chiral centers into the pyridine carboxamide scaffold can lead to enantiomers or diastereomers that exhibit significantly different biological activities.
A notable strategy involves the synthesis of chiral linear and macrocyclic pyridine carboxamides. nih.gov By starting with a precursor like pyridine-2,6-dicarbonyl dichloride and coupling it with a chiral building block such as D-alanyl methyl ester, researchers have successfully created complex structures with defined stereochemistry. nih.gov Subsequent screening of these chiral compounds for antimicrobial activity revealed that specific derivatives possessed interesting antibacterial and antifungal properties. nih.gov This demonstrates that the three-dimensional arrangement of atoms is critical for molecular recognition by biological targets. The differential activity between stereoisomers typically arises from one isomer having a more complementary fit to the chiral binding site of a target protein or enzyme.
Lead Optimization Strategies Guided by SAR Analysis
The insights gained from structure-activity relationship analyses are fundamental to guiding lead optimization efforts. nih.gov The primary goal of lead optimization is to iteratively modify a promising lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties while minimizing potential adverse effects. nih.gov
Based on the SAR data for this compound analogs, several optimization strategies can be pursued:
Systematic Substituent Modification: Guided by the finding that a para-chloro and ortho-hydroxyl substitution pattern is highly effective, medicinal chemists can explore a matrix of related substituents. semanticscholar.orgdntb.gov.ua This could involve testing other halogens (F, Br, I) at the para-position to modulate electronegativity and size, or introducing other electron-withdrawing groups. Similarly, various hydrogen bond donors could be tested at the ortho-position of the pyridine ring to optimize binding interactions.
Scaffold Hopping and Ring Variation: The observation that different heterocyclic rings can be successfully incorporated into the scaffold opens the door for scaffold hopping. researchgate.netmdpi.com This involves replacing the core pyridine ring or the attached heterocyclic moieties with other bioisosteric rings to discover novel intellectual property, improve properties, or escape metabolic liabilities.
Conformational Constraint: The importance of the amide linkage suggests that conformational rigidity is beneficial for activity. Strategies to further constrain the molecule's conformation, such as introducing macrocycles or incorporating rigid linkers, could lock the compound into its bioactive conformation, thereby increasing potency and selectivity. nih.gov
By systematically applying these strategies, which are directly informed by SAR, researchers can rationally design and synthesize new generations of analogs with improved therapeutic potential. nih.gov
Applications in Chemical Biology and Research Tools
Utility as Chemical Probes for Target Validation in Biological Systems
While direct studies specifically employing N-(3-Oxobutanoyl)pyridine-3-carboxamide as a chemical probe for target validation are not extensively documented in publicly available research, the broader class of pyridine (B92270) carboxamide derivatives has shown significant potential in this area. Chemical probes are small molecules designed to interact with a specific protein target, enabling the study and validation of that target's function in a biological system.
The structural motifs present in this compound are commonly found in molecules with biological activity. The pyridine ring, for instance, is a well-known pharmacophore present in numerous approved drugs. It can participate in various non-covalent interactions with biological macromolecules, such as hydrogen bonding and π-stacking. The amide and β-dicarbonyl groups also offer multiple points for interaction with protein binding sites.
The general approach to using such a compound as a chemical probe would involve assessing its inhibitory activity against a specific enzyme or its binding affinity to a particular receptor. Once a biological target is identified, the probe can be used to modulate its activity in cellular or in vivo models, thereby helping to validate the target's role in a disease pathway. For example, derivatives of pyridine-3-carboxamide (B1143946) have been investigated for their antibacterial properties, suggesting that they may serve as probes to validate novel bacterial targets.
Although specific research on this compound as a chemical probe is nascent, its structural features suggest it could be a valuable starting point for the development of more potent and selective probes for various biological targets. Further research, including screening against diverse biological targets and structure-activity relationship (SAR) studies, would be necessary to fully elucidate its potential in this domain.
Intermediates in the Synthesis of Broader Classes of Biologically Active Compounds
One of the most significant applications of this compound is its role as a versatile intermediate in the synthesis of a wide array of biologically active heterocyclic compounds. The presence of a reactive β-ketoamide functionality allows for a variety of chemical transformations, making it a valuable starting material for medicinal chemists.
Research has demonstrated that 3-oxobutanamide derivatives are key precursors for the synthesis of various heterocyclic systems, including pyridines, pyrimidines, pyrazoles, and thiazoles. researchgate.netsciencepublishinggroup.com These heterocyclic scaffolds are central to the structure of many pharmaceuticals.
For instance, the active methylene (B1212753) group within the N-(3-Oxobutanoyl) moiety can readily undergo condensation reactions with various electrophiles. This reactivity has been exploited to construct complex molecular architectures. A study on a similar compound, N-2-pyridyl-3-oxobutanamide, showcased its utility in synthesizing novel dihydropyridines, fused pyridines, and other heterocyclic systems through reactions with arylidenemalononitriles and other reagents. researchcommons.orgraco.catraco.cat
The general synthetic utility is summarized in the table below, illustrating the types of biologically active compounds that can be synthesized from 3-oxobutanamide precursors.
| Precursor | Reagent(s) | Resulting Heterocycle(s) | Potential Biological Activities |
| 3-Oxobutanamide derivative | Arylidenemalononitrile | Dihydropyridine (B1217469) | Antibacterial, Antifungal |
| 3-Oxobutanamide derivative | Hydrazines | Pyrazole | Anti-inflammatory, Anticancer |
| 3-Oxobutanamide derivative | Amidines | Pyrimidine | Antiviral, Kinase inhibition |
| 3-Oxobutanamide derivative | α-Haloketones, Sulfur | Thiophene (B33073) | Antimicrobial |
This table provides a generalized overview of the synthetic potential of 3-oxobutanamide derivatives based on available literature.
The pyridine-3-carboxamide portion of the molecule also plays a crucial role, as this motif is found in compounds with a wide range of biological activities, including antiviral, antibacterial, antifungal, and pesticidal properties. nih.gov By using this compound as a scaffold, chemists can introduce additional diversity and complexity, leading to the discovery of new therapeutic agents.
Potential in Polymer Science, Including Coordination Polymer Formation and Gas Adsorption Properties
In the realm of polymer science, the pyridine-carboxamide structural unit has garnered attention for its ability to act as a ligand in the formation of coordination polymers, also known as metal-organic frameworks (MOFs). Coordination polymers are crystalline materials formed by the self-assembly of metal ions or clusters with organic bridging ligands. These materials can exhibit porous structures, making them promising for applications such as gas storage and separation.
For example, N-(pyridin-3-yl)isonicotinamide has been used to construct coordination polymers with nickel(II) ions. nih.gov The ability of the pyridine rings to bridge metal centers is a key feature in the formation of extended networks. The introduction of a flexible oxobutanoyl chain could lead to the formation of novel network topologies with potentially interesting properties.
The potential for gas adsorption in such materials is a significant area of research. The porosity of coordination polymers can be tuned by selecting appropriate ligands and metal ions. The functional groups within the pores can also influence the selective adsorption of certain gases. For instance, the amide groups within a polymer network can provide sites for hydrogen bonding, which may enhance the adsorption of gases like carbon dioxide. Although speculative for this compound itself, the general class of pyridine-amide based coordination polymers has been investigated for iodine and other gas adsorption properties. mdpi.com
Further research is required to explore the synthesis and characterization of coordination polymers derived from this compound and to evaluate their potential for gas adsorption and other material-based applications.
Future Research Directions for N 3 Oxobutanoyl Pyridine 3 Carboxamide
The scaffold of N-(3-Oxobutanoyl)pyridine-3-carboxamide presents a compelling starting point for chemical and biological investigations. As a derivative of nicotinamide (B372718) (a form of vitamin B3), it belongs to a class of compounds, pyridine (B92270) carboxamides, known for a wide array of biological activities. nih.govnih.govebi.ac.uk Future research efforts are poised to unlock the full potential of this molecule, focusing on refining its synthesis, understanding its biological interactions, and designing novel analogues with enhanced properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
